[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353987-74-2
VCID: VC8234351
InChI: InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
SMILES: CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

CAS No.: 1353987-74-2

Cat. No.: VC8234351

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid - 1353987-74-2

Specification

CAS No. 1353987-74-2
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[(1-acetylpiperidin-3-yl)-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key PHQWAHQGJISWNT-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354018-68-0) has the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol. Its IUPAC name, 2-[[(3S)-1-acetylpiperidin-3-yl]-propan-2-ylamino]acetic acid, reflects its stereochemistry at the piperidine C3 position. The structure comprises:

  • A piperidine ring substituted with an acetyl group at the N1 position.

  • An isopropylamino side chain at the C3 position.

  • A carboxylic acid terminus linked via a methylene group.

The (S)-enantiomer is explicitly documented in commercial catalogs, while the (R)-enantiomer (CAS: 1354002-88-2) is structurally analogous but differs in spatial configuration .

Stereochemical Considerations

Chirality at the C3 position influences biological activity. For example, the (R)-enantiomer of a related analog, [((R)-1-Acetyl-piperidin-3-yl)-Methyl-amino]-acetic acid, exhibits a predicted pKa of 1.93 and density of 1.18 g/cm³ . Such stereospecific properties underscore the importance of enantiomeric purity in pharmacological studies, though data specific to the (S)-form remain sparse.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid likely involves multi-step reactions:

  • Piperidine Functionalization: Acetylation of piperidin-3-amine introduces the acetyl group at N1.

  • Alkylation: Reaction with isopropyl halides or reductive amination using acetone forms the isopropyl-amino moiety.

  • Carboxylic Acid Incorporation: Glycine derivatives are coupled to the amine group, followed by oxidation or hydrolysis to yield the acetic acid terminus.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific protocols are proprietary.

Challenges in Synthesis

Key hurdles include:

  • Stereocontrol: Ensuring enantiomeric purity during asymmetric synthesis.

  • Side Reactions: Competing N-acetylation or over-alkylation during stepwise functionalization.

  • Purification: Separating closely related isomers requires advanced chromatographic techniques .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular Weight242.31 g/mol
Density1.18 ± 0.1 g/cm³ (predicted)
Boiling Point406.8 ± 40.0 °C (predicted)
pKa1.93 ± 0.10 (predicted)

The low pKa suggests predominant deprotonation at physiological pH, enhancing solubility in aqueous media .

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

  • Target Identification: No confirmed molecular targets (e.g., receptors, enzymes) have been reported.

  • Toxicity: Preliminary safety data are absent, necessitating cytotoxicity assays.

Recommended Studies

  • In Silico Modeling: Molecular docking against DPP-IV or antimicrobial targets .

  • In Vitro Screening: Dose-response assays in bacterial and mammalian cell lines.

  • Stereochemistry-Activity Relationships: Comparative studies of (S)- and (R)-enantiomers .

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